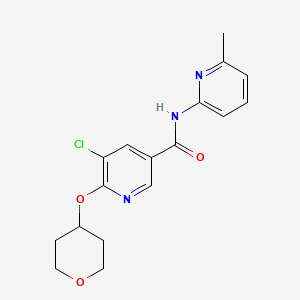
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the inhibition of CDK4, CDK6, and GSK-3β enzymes. This inhibition leads to the disruption of cellular processes, ultimately resulting in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exhibits potent anticancer activity in various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments is its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential application in combination therapy with other anticancer agents. Additionally, further studies are needed to explore its potential application in other fields, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a promising chemical compound with potential application in various fields, including medicinal chemistry and drug discovery. Its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential application in other fields.
Synthesis Methods
The synthesis of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the reaction of 5-chloronicotinamide and 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of tetrahydro-2H-pyran-4-ol and an acid catalyst. The resulting product is purified using column chromatography.
Scientific Research Applications
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential application in drug discovery. It has been found to exhibit inhibitory activity against several enzymes, including CDK4, CDK6, and GSK-3β. These enzymes are involved in various cellular processes, including cell cycle regulation and signaling pathways, making them attractive targets for drug development.
properties
IUPAC Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-3-2-4-15(20-11)21-16(22)12-9-14(18)17(19-10-12)24-13-5-7-23-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVMKHDYBJBLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

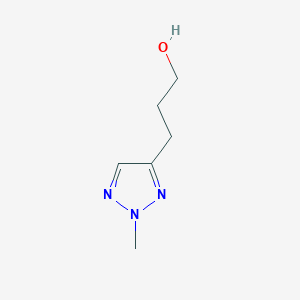
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
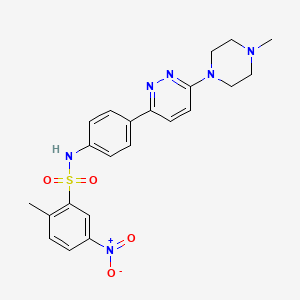
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
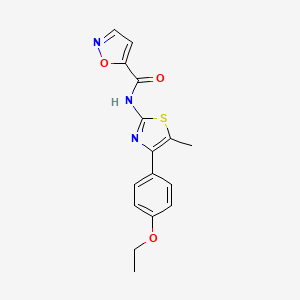
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)

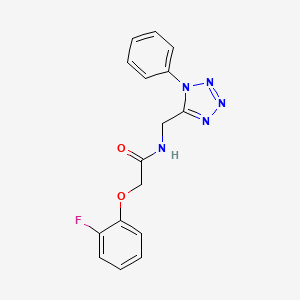
![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)